molecular formula C13H8Br2N2O6 B14365402 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one CAS No. 90251-72-2

2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one

Cat. No.: B14365402
CAS No.: 90251-72-2
M. Wt: 448.02 g/mol
InChI Key: ANNFOKZXNSBXIS-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one is a synthetic organic compound that features both nitrofuran and nitrophenyl groups. These functional groups are known for their diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one typically involves multi-step organic reactions. A common route might include:

    Bromination: Introduction of bromine atoms to the precursor molecule.

    Nitration: Incorporation of nitro groups into the furan and phenyl rings.

    Condensation: Formation of the propan-1-one backbone through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of new derivatives with varied functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its biological activity against microorganisms.

    Medicine: Potential use in developing new antimicrobial or anticancer agents.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one involves interaction with molecular targets such as enzymes or DNA. The nitrofuran and nitrophenyl groups can form reactive intermediates that disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-1-(5-nitrofuran-2-yl)propan-1-one
  • 3-(3-Nitrophenyl)-2-bromo-1-(5-nitrofuran-2-yl)propan-1-one

Uniqueness

2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one is unique due to the presence of both nitrofuran and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

90251-72-2

Molecular Formula

C13H8Br2N2O6

Molecular Weight

448.02 g/mol

IUPAC Name

2,3-dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one

InChI

InChI=1S/C13H8Br2N2O6/c14-11(7-2-1-3-8(6-7)16(19)20)12(15)13(18)9-4-5-10(23-9)17(21)22/h1-6,11-12H

InChI Key

ANNFOKZXNSBXIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br

Origin of Product

United States

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